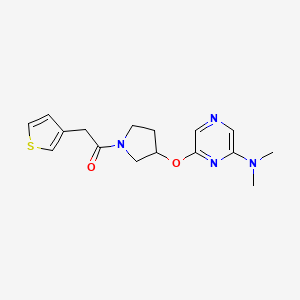

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-19(2)14-8-17-9-15(18-14)22-13-3-5-20(10-13)16(21)7-12-4-6-23-11-12/h4,6,8-9,11,13H,3,5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMUOHKUVCTAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS Number: 2034499-74-4) is a complex organic molecule characterized by its diverse structural features, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a thiophene moiety. This unique combination suggests potential for significant biological activity, particularly in pharmacology and medicinal chemistry.

Structural Overview

The molecular formula for this compound is , with a molecular weight of 318.4 g/mol. The presence of various functional groups enhances its solubility and may influence its pharmacokinetic properties, which are critical for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest the following mechanisms:

- Enzyme Inhibition : The structural components may allow the compound to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the dimethylamino group could enhance binding affinity to neurotransmitter receptors, potentially affecting neuroactive pathways.

Anticancer Potential

Research indicates that compounds with structural similarities to this molecule exhibit anticancer properties. For instance, studies on related piperidine derivatives have shown promising cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). These derivatives demonstrated better efficacy than standard chemotherapeutics like bleomycin .

Neuroactive Properties

The dimethylamino group is known to enhance neuroactivity. Compounds with similar structures have been reported to exhibit neuroprotective effects and modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on a pyridine ring | Antimicrobial |

| 6-(Dimethylamino)pyrazine | Similar pyrazine core | Neuroactive |

| Thiophene Derivatives | Various substituents on thiophene | Anticancer |

This table highlights how the structural elements present in similar compounds correlate with their biological activities, suggesting that the unique combination in This compound may confer distinct pharmacological properties.

Case Studies and Research Findings

- Cytotoxicity Studies : A study examining the cytotoxic effects of related compounds found that those with a similar pyrrolidine structure exhibited significant apoptosis induction in cancer cell models. This suggests that This compound may also possess similar anticancer effects .

- Neuroprotective Effects : Research into piperidine derivatives indicated that compounds featuring dimethylamino groups showed enhanced neuroprotective properties against oxidative stress, which could be relevant for developing treatments for Alzheimer's disease .

Scientific Research Applications

Structure and Properties

The compound features a pyrazine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 370.4 g/mol.

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacologically active agent. Key areas of research include:

- Neurological Disorders : Studies indicate that the compound may interact with neurotransmitter receptors, potentially influencing pathways related to neurotransmission and cellular metabolism. It is being evaluated for efficacy in treating conditions such as depression and anxiety disorders .

Biology

In biological research, 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is utilized in:

- Biochemical Assays : The compound serves as a tool for studying enzyme interactions and receptor binding dynamics. It aids in understanding the mechanisms of action of various biological targets .

Materials Science

The unique structural components of the compound make it a candidate for applications in materials science:

- Synthesis of Novel Materials : Researchers are exploring its potential in creating materials with unique electronic and optical properties, which could lead to advancements in electronic devices and sensors .

Case Study 1: Neurological Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2024) demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. The findings suggest that it may have applications as an anticancer agent by modulating enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.